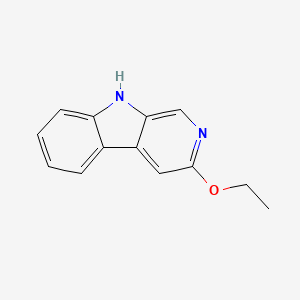
Emodic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,7-trihydroxy-9,10-dioxo-2-anthracenecarboxylic acid is a trihydroxyanthraquinone.
Wissenschaftliche Forschungsanwendungen
1. Cancer Research
Emodic acid, an anthraquinone-type analog isolated from Asphodelus microcarpus, has been identified as a potent inhibitor of the proliferation and metastatic ability of breast cancer cells. Studies have demonstrated its effectiveness in controlling the migratory and invasive ability of breast cancer cells by inhibiting cell-intrinsic NF-κB activity and the expression of downstream target molecules (Abdellatef et al., 2021). Additionally, emodic acid has been linked to the generation of reactive oxygen species (ROS) in chemotherapeutic contexts, particularly when conjugated with gonadotropin-releasing hormone (GnRH), suggesting potential applications in targeted photodynamic chemotherapy (Rahimipour et al., 2001).
2. Pharmacological Potential
Emodic acid has been identified as a scaffold for the development of novel JAK2 inhibitors, with structure-based high-throughput virtual screening revealing its potential in inhibiting JAK2 enzyme activity and autophosphorylation in human cells. This suggests its utility in developing treatments for disorders involving abnormal JAK2 activity (Zhong et al., 2015).
3. Anti-Inflammatory Applications
Studies have shown that emodic acid, derived from the roots of Rheum officinale Baill, exhibits anti-inflammatory properties. It has been effective in treating cholestatic hepatitis by antagonizing pro-inflammatory cytokines and mediators, inhibiting oxidative damage, and improving hepatic microcirculation (Ding et al., 2008).
4. Biomedical Research
In the context of biomedical research, emodic acid has been explored in various studies. For instance, it has been used in the development of renewable-biomolecule-based full lithium-ion batteries, indicating its potential in sustainable energy storage applications (Hu et al., 2016).
5. Therapeutic Research
Emodin, a derivative of emodic acid, has been widely studied for its pharmacological properties, including anticancer, hepatoprotective, anti-inflammatory, antioxidant, and antimicrobial activities. However, it is also noted for potential hepatotoxicity, kidney toxicity, and reproductive toxicity at high doses or long-term use (Dong et al., 2016).
6. Nanotechnology Applications
The use of emodic acid in nanotechnology has been explored, particularly in the preparation and evaluation of novel emodin-loaded nanoemulsions. These studies focus on optimizing the delivery systems for emodin, enhancing its antitumor activity, and improving its bioavailability (Jiang et al., 2020).
Eigenschaften
Produktname |
Emodic acid |
|---|---|
Molekularformel |
C15H8O7 |
Molekulargewicht |
300.22 g/mol |
IUPAC-Name |
4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H8O7/c16-6-3-8-12(10(18)4-6)14(20)11-7(13(8)19)1-5(15(21)22)2-9(11)17/h1-4,16-18H,(H,21,22) |
InChI-Schlüssel |
ZJXVNNSMRGTDBI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C(=O)O |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



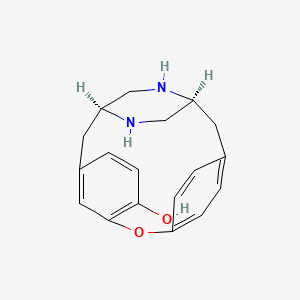
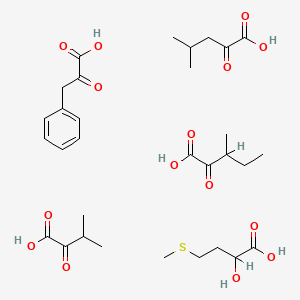
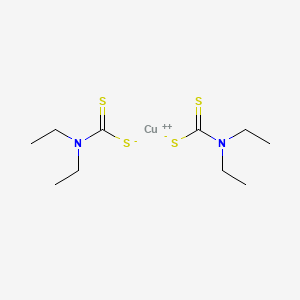



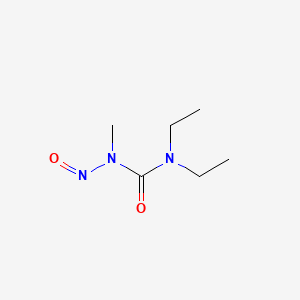
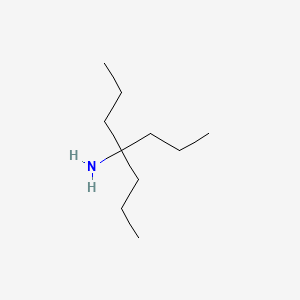
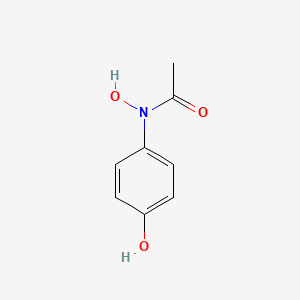
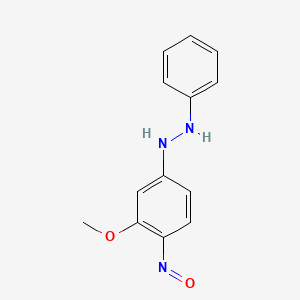

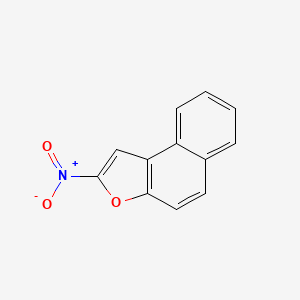
![Methyl 4-(acetyloxy)-15-[3-formyl-7-(methoxycarbonyl)-5-(2-oxobutyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate](/img/structure/B1211263.png)
